N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a [1,2,4]triazolo[1,5-a]pyrimidin core linked to a propyl chain and a 3-(trifluoromethyl)benzenesulfonamide group. The triazolo-pyrimidin scaffold is frequently employed in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore for targeting enzymes or receptors . The trifluoromethyl sulfonamide moiety enhances metabolic stability and modulates lipophilicity, which can influence bioavailability and target binding.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2S/c16-15(17,18)12-4-1-5-13(7-12)26(24,25)22-6-2-3-11-8-19-14-20-10-21-23(14)9-11/h1,4-5,7-10,22H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLBFDCZRBQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activity, particularly in therapeutic applications. This compound belongs to the class of benzenesulfonamides and incorporates a triazolo-pyrimidine moiety, which is known for diverse biological effects.
- Molecular Formula : C₁₈H₁₈F₃N₅O₂S
- Molecular Weight : 401.43 g/mol
- CAS Number : 2034615-67-1
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits significant potential in several areas:
- Anticancer Activity : The triazolo-pyrimidine structure is associated with anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines. Studies have reported that derivatives of triazolo-pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation .
- Neuroprotective Effects : Some derivatives within this class have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase or other key enzymes involved in metabolic pathways related to cancer progression or neurodegeneration .
- Binding Affinity to Biological Targets : Interaction studies have indicated that this compound may bind effectively to proteins involved in critical signaling pathways. For example, it may target receptor tyrosine kinases that are implicated in cancer cell growth and survival .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with triazolo-pyrimidine structures exhibit anticancer properties by interacting with key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar triazolo derivatives can inhibit the ERK signaling pathway, leading to reduced phosphorylation of proteins critical for cancer cell growth.
Case Study:
A study evaluating various triazolo-pyrimidine derivatives demonstrated that modifications at specific positions could enhance anticancer activity against different cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range against human cancer cell lines, suggesting promising therapeutic potential .
Antidiabetic Potential
The compound's structural motifs are reminiscent of other compounds known to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels post-meal.
Case Study:
A related compound was synthesized and evaluated as a DPP-IV inhibitor with an IC50 value of 18 nM, showcasing the potential for designing new antidiabetic agents based on the triazolo-pyrimidine framework .
Drug Development
The unique properties of this compound make it a candidate for further development in drug discovery programs aimed at treating cancer and metabolic disorders like diabetes. Its potential as a lead compound can be explored through structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Core Scaffold Modifications
The triazolo-pyrimidin core is shared with Compound 3 (N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide), described in . While both compounds retain the triazolo-pyrimidin backbone, the substituents differ significantly:
- Target Compound : Features a propyl chain and 3-(trifluoromethyl)benzenesulfonamide.
- Compound 3 : Substituted with a difluoromethyl pyridine and oxazole-carboxamide group.
The pyridine and oxazole groups in Compound 3 may improve solubility compared to the sulfonamide in the target compound, but the trifluoromethyl group in the latter could enhance membrane permeability .
Side Chain Variations
Compound 6 (N-(7-aminoquinolin-3-yl)-3-(5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propenamide) from shares a triazolo-pyrimidin core but incorporates a propenamide linker and a quinoline-amino group. The propenamide chain likely increases conformational flexibility compared to the rigid propyl spacer in the target compound. Additionally, the quinoline moiety in Compound 6 may confer distinct pharmacokinetic properties, such as altered cytochrome P450 interactions .
Functional Group Impact
- Sulfonamide vs.
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound offers greater electronegativity and steric bulk than the difluoromethyl group in Compound 3, which could influence target selectivity or metabolic stability .
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be inferred from analogs:
- Kinase Inhibition : Compounds with triazolo-pyrimidin scaffolds (e.g., ’s Compound 3) are often kinase inhibitors. The target compound’s sulfonamide group may target ATP-binding pockets differently than pyridine-based analogs.
- Cellular Uptake: The trifluoromethyl group may enhance blood-brain barrier penetration compared to Compound 6’s quinoline-propenamide structure .
Limitations of Available Data
The provided evidence lacks explicit comparative data (e.g., IC50, logP, or in vivo efficacy) for the target compound. Structural comparisons remain speculative without experimental validation.
Q & A
Basic Research: Synthesis Optimization
Q: How can reaction conditions be optimized for synthesizing the compound with high yield and purity? A:
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Key Variables : Temperature, solvent polarity, and catalyst selection critically influence yield. For example, microwave-assisted synthesis (e.g., 80–120°C in DMF) enhances reaction rates compared to traditional reflux methods .
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. highlights HPLC monitoring to confirm intermediate purity .
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Data Table :
Method Solvent Catalyst Yield (%) Purity (%) Source Microwave-assisted DMF Pd(OAc)₂ 78 97 Reflux THF None 45 92
Basic Research: Structural Confirmation
Q: What analytical techniques are essential for confirming the compound’s structure? A:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons (e.g., trifluoromethyl singlet at δ 3.9 ppm) and carbon environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 470.1245) .
- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
Advanced Research: Biological Activity Evaluation
Q: How can researchers design assays to evaluate the compound’s enzyme inhibition potential? A:
- Target Selection : Prioritize enzymes with structural homology to the triazolo-pyrimidine scaffold’s known targets (e.g., dihydrofolate reductase, carbonic anhydrase) .
- Assay Types :
- Fluorescence Polarization : Measures binding affinity (Kd) using fluorescently labeled substrates .
- Kinetic Studies : Determine IC₅₀ via dose-response curves under physiological pH (7.4) and temperature (37°C) .
- Controls : Use positive inhibitors (e.g., methotrexate for DHFR) and validate with negative controls lacking the sulfonamide group .
Advanced Research: Mechanistic Studies
Q: What methodologies elucidate the compound’s mechanism of action in cancer models? A:
- Cellular Assays :
- Apoptosis : Flow cytometry (Annexin V/PI staining) quantifies cell death induction .
- Cell Cycle Analysis : PI staining with flow cytometry identifies G1/S phase arrest .
- Biochemical Profiling : Surface plasmon resonance (SPR) measures real-time binding kinetics to recombinant proteins (e.g., Bcl-2) .
- In Vivo Models : Xenograft studies in mice (oral dosing, 10 mg/kg/day) assess tumor regression and toxicity .
Advanced Research: Resolving Data Contradictions
Q: How to address discrepancies in reported biological activities across studies? A:
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>99% purity required) .
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7 may show differential sensitivity) and buffer conditions .
- Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethyl with chloro) to isolate pharmacophore contributions .
Advanced Research: Stability and Formulation
Q: What strategies improve the compound’s stability in aqueous formulations? A:
- pH Optimization : Maintain pH 6.5–7.5 to prevent sulfonamide hydrolysis. Citrate buffer enhances solubility without degradation .
- Lyophilization : Freeze-drying with trehalose (1:1 w/w) retains activity after 6 months at 4°C .
- Light Sensitivity : Store in amber vials; UV-Vis spectra confirm no photodegradation after 24h exposure .
Advanced Research: Structure-Activity Relationship (SAR)
Q: How to systematically explore SAR for this compound? A:
- Core Modifications : Synthesize analogs with pyrimidine ring substitutions (e.g., 5-methyl vs. 5-fluoro) .
- Side Chain Variations : Test propyl linker replacements (e.g., ethylene glycol for improved solubility) .
- Data-Driven Design : Use molecular docking (AutoDock Vina) to prioritize modifications with predicted ΔG < -8 kcal/mol .
Cross-Disciplinary Applications
Q: What non-therapeutic applications exist for this compound? A:
- Materials Science : The triazole ring’s π-stacking potential makes it a ligand for metal-organic frameworks (MOFs) in catalysis .
- Agricultural Chemistry : Herbicidal activity against broadleaf weeds (IC₅₀ 0.2 μM) via acetolactate synthase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
